2-(2-CHLORO-ACETYLAMINO)-4-P-TOLYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER 2-(2-CHLORO-ACETYLAMINO)-4-P-TOLYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
Brand Name: Vulcanchem
CAS No.: 138098-81-4
VCID: VC0149672
InChI: InChI=1S/C16H16ClNO3S/c1-3-21-16(20)14-12(11-6-4-10(2)5-7-11)9-22-15(14)18-13(19)8-17/h4-7,9H,3,8H2,1-2H3,(H,18,19)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCl
Molecular Formula: C16H16ClNO3S
Molecular Weight: 337.8 g/mol

2-(2-CHLORO-ACETYLAMINO)-4-P-TOLYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER

CAS No.: 138098-81-4

Main Products

VCID: VC0149672

Molecular Formula: C16H16ClNO3S

Molecular Weight: 337.8 g/mol

2-(2-CHLORO-ACETYLAMINO)-4-P-TOLYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER - 138098-81-4

CAS No. 138098-81-4
Product Name 2-(2-CHLORO-ACETYLAMINO)-4-P-TOLYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
Molecular Formula C16H16ClNO3S
Molecular Weight 337.8 g/mol
IUPAC Name ethyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C16H16ClNO3S/c1-3-21-16(20)14-12(11-6-4-10(2)5-7-11)9-22-15(14)18-13(19)8-17/h4-7,9H,3,8H2,1-2H3,(H,18,19)
Standard InChIKey UIIBJQATNJJSCQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCl
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCl
PubChem Compound 722917
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator